5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, such as with piperidine in DCM. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Glu-OtBu
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
Uniqueness
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the tetrahydronaphthalene moiety. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)17-12-13-18-16(14-17)6-5-11-24(18)27-26(30)31-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,27,30)(H,28,29) |
InChI Key |
RWHXTCASDFCMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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